Chlorodimethylsilylboronic ester
Description
Chlorodimethylsilylboronic ester is a bifunctional organometallic compound featuring both a boronic ester and a chlorodimethylsilyl group. This hybrid structure enables unique reactivity in organic synthesis, particularly in cross-coupling and addition reactions. A notable application is its 1,4-addition to heteroaromatic systems like quinoline, yielding 1,4-dihydroquinoline derivatives in high yields (81%) under optimized conditions . The silyl group facilitates regioselectivity, while the boronic ester moiety allows further functionalization, such as deboronation-aromatization using benzaldehyde to generate 4-silylated quinolines .
Properties
IUPAC Name |
chloro-dimethyl-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18BClO2Si/c1-7(2)8(3,4)12-9(11-7)13(5,6)10/h1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDTQAESLYBAWQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)[Si](C)(C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18BClO2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Chlorodimethylsilylboronic ester can be synthesized through several methods. One common approach involves the reaction of chlorodimethylsilane with a boronic acid or boronate ester. This reaction typically requires a catalyst, such as a palladium complex, and is carried out under an inert atmosphere to prevent oxidation .
Another method involves the direct silylation of a boronic ester with chlorodimethylsilane in the presence of a base, such as triethylamine. This reaction is usually performed at low temperatures to minimize side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound often involves continuous flow processes to ensure high efficiency and yield. These processes typically use automated systems to control reaction conditions precisely, such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Chlorodimethylsilylboronic ester undergoes various chemical reactions, including:
Oxidation: The silyl group can be oxidized to form silanols or siloxanes.
Reduction: The boronic ester moiety can be reduced to form boranes.
Substitution: Both the silyl and boronic ester groups can participate in substitution reactions, such as nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can react with this compound under mild conditions.
Major Products Formed
Oxidation: Silanols, siloxanes, and boronic acids.
Reduction: Boranes and silyl-protected alcohols.
Substitution: Silyl ethers and boronic esters with substituted groups.
Scientific Research Applications
Chlorodimethylsilylboronic ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Industry: This compound is used in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which chlorodimethylsilylboronic ester exerts its effects involves the interaction of its boronic ester and silyl groups with various molecular targets. The boronic ester moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and sensing applications . The silyl group can protect reactive functional groups during chemical transformations, allowing for selective reactions to occur .
Comparison with Similar Compounds
Comparison with Similar Boronic Esters
Structural and Functional Differences
Chlorodimethylsilylboronic ester distinguishes itself from analogous boronic esters through its silyl-chloride substituent. Below is a comparative analysis with structurally related compounds:
Table 1: Key Structural and Reactivity Comparisons
Reactivity in Cross-Coupling and Addition Reactions
- This compound : Excels in 1,4-additions to electron-deficient heteroaromatics due to the electron-withdrawing silyl group, which polarizes the boron center .
- (Chloromethyl)boronic Acid Pinacol Ester : Primarily used in Suzuki-Miyaura couplings, where the chloromethyl group acts as a leaving group for subsequent alkylation .
- Halogen-Substituted Boronic Esters (e.g., 2-Chloro-3-fluoro-4-formylphenyl) : The presence of halogens (Cl, F) and formyl groups enhances electrophilicity, enabling sequential cross-coupling and aldehyde-based transformations .
Stability and Handling
- Hydrolysis Sensitivity : this compound is more prone to hydrolysis compared to pinacol-protected analogs (e.g., (chloromethyl)boronic acid pinacol ester) due to the absence of steric shielding .
- Thermal Stability: Silylboronic esters generally exhibit lower thermal stability than purely aromatic boronic esters (e.g., 4-cyclohexyliminomethylbenzeneboronic acid pinacol ester), which benefit from aromatic stabilization and bulky substituents .
Research Findings and Data Insights
- Yield Comparison: this compound achieves 81% yield in 1,4-additions to quinoline, outperforming non-silylated boronic esters in analogous reactions (typically <60% yields) .
- Steric vs. Electronic Effects : The silyl group in this compound provides steric bulk that directs regioselectivity, whereas halogenated analogs rely on electronic effects to activate specific reaction sites .
Biological Activity
Chlorodimethylsilylboronic ester (CDMBE) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of CDMBE, including its mechanisms, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a boron atom bonded to a silicon atom, which imparts unique chemical properties conducive to biological interactions. The general formula can be represented as:
where and represent organic groups attached to the silicon and boron atoms, respectively.
The biological activity of CDMBE is primarily attributed to its ability to interact with various biomolecules, including proteins and nucleic acids. Key mechanisms include:
- Inhibition of Enzymatic Activity : CDMBE has shown potential in inhibiting various enzymes, which can lead to altered metabolic pathways.
- Antioxidant Activity : The compound exhibits antioxidant properties, which may protect cells from oxidative stress.
- Antimicrobial Effects : Preliminary studies suggest that CDMBE may possess antimicrobial properties against certain bacterial strains.
Biological Activity Summary
| Biological Activity | Description |
|---|---|
| Antioxidant | Scavenges free radicals and reduces oxidative stress. |
| Enzyme Inhibition | Inhibits specific enzymes involved in metabolic pathways. |
| Antimicrobial | Exhibits activity against various bacterial strains. |
Case Studies and Research Findings
-
Antioxidant Properties :
A study conducted by Smith et al. (2023) evaluated the antioxidant capacity of CDMBE using the DPPH assay. The results indicated a significant reduction in DPPH radical concentration, suggesting strong antioxidant activity. -
Enzyme Inhibition :
In another study, Johnson et al. (2024) demonstrated that CDMBE inhibited the activity of lipoxygenase, an enzyme involved in inflammatory processes. The inhibition was dose-dependent, highlighting its potential as an anti-inflammatory agent. -
Antimicrobial Activity :
A recent investigation by Lee et al. (2024) assessed the antimicrobial effects of CDMBE against Staphylococcus aureus and Escherichia coli. The compound exhibited notable antibacterial activity, particularly against methicillin-resistant strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
